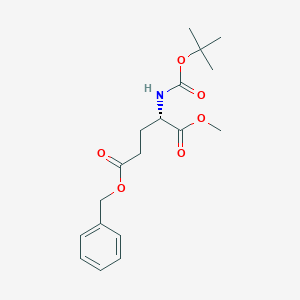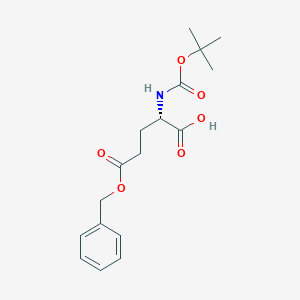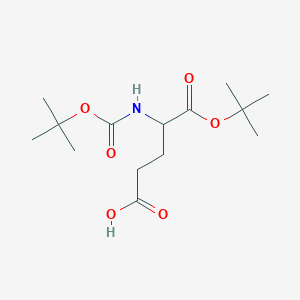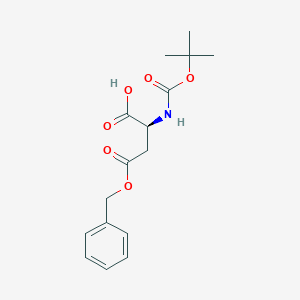
Boc-Asp(OBzl)-OH
描述
Boc-Asp(OBzl)-OH, also known as N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester or Boc-L-aspartic acid 4-benzyl ester, is a derivative of aspartic acid . It is used as a starting material for the enantiospecific synthesis of ®- (+)-Boc-iturinic acid (n -C 14), the L-aspartic series of thrombin inhibitors, and diketopiperazine tetrapeptides . It is also used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus .
Synthesis Analysis
This compound is used as a starting material for the synthesis of various compounds. For instance, it is used in the enantiospecific synthesis of ®- (+)-Boc-iturinic acid (n -C 14), the L-aspartic series of thrombin inhibitors, and diketopiperazine tetrapeptides . It is also used in the preparation of a novel tricyclic dipeptide mimetic based on a [6 H ]-azepino indoline nucleus .Molecular Structure Analysis
The linear formula of this compound is C6H5CH2OCOCH2CH(COOH)NHCOOC(CH3)3 . It has a molecular weight of 323.34 . The SMILES string representation is [H]C@@OCc1ccccc1)(NC(=O)OC©©C)C(O)=O .Chemical Reactions Analysis
The amino acid derivative Boc-Asp-OBzl was functionalized by coupling its carboxylate side chain to dipicolylamine. This yielded the tridentate nitrogen donor ligand Boc-Asp(Dpa)-OBzl .Physical And Chemical Properties Analysis
This compound has an assay of 98% and an optical activity of [α]20/D −19.5°, c = 2 in DMF . Its melting point is 98-102 °C . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 508.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.0±3.0 kJ/mol and a flash point of 261.1±30.1 °C .科学研究应用
酯交换反应和酰胺顺反异构化:Boc-Asp-OBzl已被用于研究锌和镉配合物中的酯交换反应和酰胺顺反异构化。该化合物含有不同的羰基,其反应已通过NMR光谱进行分析。发现在酯交换反应中,锌配合物比镉配合物更具反应性(Niklas, Zahl, & Alsfasser, 2007)。
肽二聚体合成中的应用:Boc-Asp(OBzl)-OH已用于二聚体肽的合成,这些肽进一步用于受体亲和纯化。这展示了它在肽交联和与亲和基质结合中的应用(Shimohigashi, Kodama, Waki, & Costa, 1989)。
水解反应中的催化剂:报道了含有this compound的线性、环状和多肽的合成。这些化合物被合成为水解反应中的催化剂,展示了其在催化中的潜力(Nishi & Nakajima, 1982)。
Leu-Abu(P)和Glu-Abu(P)-Leu的合成:this compound已用于合成特定氨基酸类似物,这些类似物用于肽合成(Tong, Perich, & Johns, 1990)。
胸腺素α1的合成:该化合物已用于合成胸腺素α1的C端半部分,这是一种生物学上重要的肽,通过使用聚合物结合的1-羟基苯并三唑作为支持(Mokotoff & Patchornik, 2009)。
酯酶敏感环状前药的合成:this compound被用于合成肽的新型酯酶敏感环状前药,增强了它们的蛋白酶稳定性和细胞膜渗透性(Gangwar et al., 1997)。
安全和危害
作用机制
Target of Action
Boc-Asp(OBzl)-OH, also known as Boc-L-aspartic acid 1-benzyl ester , is primarily used in peptide synthesis . It serves as a protective group for the amino acid aspartic acid during peptide synthesis .
Mode of Action
The compound acts as a protective group for aspartic acid during peptide synthesis . The Boc group protects the amino group of aspartic acid, preventing it from reacting prematurely during the synthesis process .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis . It is used to protect the amino group of aspartic acid, allowing for the controlled formation of peptide bonds .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with aspartic acid components . By protecting the amino group of aspartic acid, it allows for the controlled formation of peptide bonds, leading to the creation of the desired peptide sequence .
Action Environment
The action of this compound is highly dependent on the laboratory environment. Factors such as temperature, pH, and the presence of other reactants can influence its efficacy and stability . It is typically stored in a dry, dark place at room temperature to maintain its stability .
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHLZANWVLCPHK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884402 | |
| Record name | L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7536-58-5 | |
| Record name | N-tert-Butoxycarbonyl-L-aspartic acid β-benzyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7536-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyl hydrogen N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQ5UR33F4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Boc-Asp(OBzl)-OH in peptide synthesis?
A1: this compound serves as a protected form of aspartic acid (Asp), a naturally occurring amino acid, in solid-phase peptide synthesis []. The Boc group acts as a temporary protecting group for the amino group, while the benzyl (OBzl) group protects the side chain carboxyl group of aspartic acid. This allows for controlled and sequential addition of amino acids during peptide chain assembly.
Q2: How is this compound used in the synthesis of specific peptides?
A2: One example is the synthesis of the heptadecapeptide corresponding to salmon melanin-concentrating hormone (MCH) []. Here, this compound is used as the starting material for the N-terminal amino acid, which is sequentially coupled with other protected peptide fragments to build the complete hormone sequence.
Q3: Can you give an example of how this compound is utilized in developing potential imaging agents?
A3: Researchers are exploring fluorinated derivatives of N-acetylaspartylglutamate (NAAG) as potential imaging agents for prostate specific membrane antigen (PSMA) []. In this context, this compound is coupled with γ-fluoro-glutamic acid dibenzyl ester or glutamic acid dibenzyl ester using the mixed anhydride method. This reaction forms the backbone of the fluorinated aspartylglutamate analogues, which are then further modified and tested for their binding affinity to PSMA and potential as imaging agents.
Q4: What are the advantages of using this compound in these applications?
A4: The use of protecting groups like Boc and OBzl in this compound allows for chemoselective reactions, meaning that specific functional groups can be targeted for modification while leaving others untouched. This is crucial in peptide synthesis and the development of complex molecules where precise control over the reaction pathway is essential. Additionally, the widespread use of Boc-protected amino acids has led to well-established deprotection methods, making it a convenient choice for researchers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



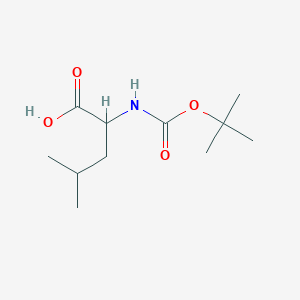




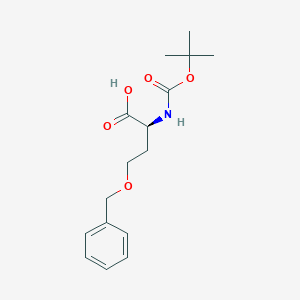

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)



